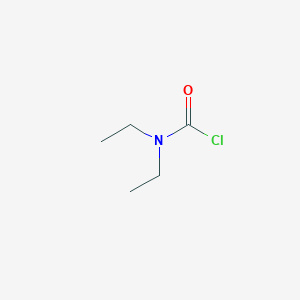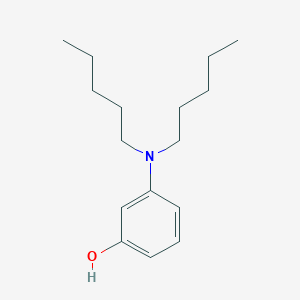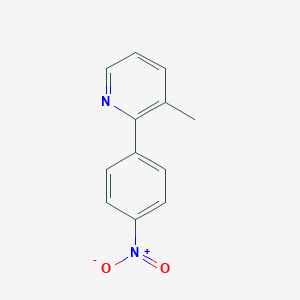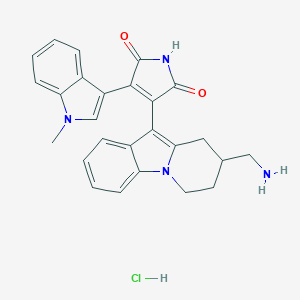![molecular formula C8H10O2 B052432 cis-Bicyclo[3.3.0]octane-3,7-dione CAS No. 51716-63-3](/img/structure/B52432.png)
cis-Bicyclo[3.3.0]octane-3,7-dione
Overview
Description
Cis-Bicyclo[3.3.0]octane-3,7-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
The exact mass of the compound cis-Tetrahydropentalene-2,5(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139193. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The exact mode of action of cis-Bicyclo[33It has been shown to undergo reduction when added to cultures of several strains of filamentous fungi . This suggests that the compound may interact with biological targets in a way that leads to its reduction.
Biochemical Pathways
The specific biochemical pathways affected by cis-Bicyclo[33Its reduction in the presence of certain fungi suggests that it may be involved in redox reactions .
Result of Action
The molecular and cellular effects of cis-Bicyclo[33It has been suggested as a potential anti-amnesic agent , indicating that it may have neuroprotective effects.
Action Environment
The action of cis-Bicyclo[3.3.0]octane-3,7-dione can be influenced by various environmental factors. For instance, its reduction in the presence of certain fungi suggests that its activity may be influenced by the presence of specific microorganisms . Additionally, the compound’s reactivity may be affected by the pH, temperature, and other conditions of its environment.
Properties
IUPAC Name |
1,3,3a,4,6,6a-hexahydropentalene-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQHNGZPQYKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199666 | |
| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51716-63-3, 74513-16-9 | |
| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051716633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 74513-16-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cis-bicyclo[3.3.0]octane-3,7-dione?
A1: The molecular formula of this compound is C8H10O2, and its molecular weight is 138.16 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't extensively detailed within the provided research excerpts, techniques like 1H NMR and 13C NMR are commonly employed for structural characterization of this compound and its derivatives. [, ]
Q3: What are the common synthetic routes to this compound?
A3: A prevalent synthetic approach involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds like biacetyl. This reaction, typically catalyzed by bases, yields this compound derivatives. [, ] Additionally, a novel synthesis utilizing iodine oxidation of dimethyl cis-bicyclo[3.3.0]octane-3,7-dicarboxylates provides access to the tricyclo[3.3.0.03,7]octane skeleton, further diversifying synthetic possibilities. []
Q4: How does the structure of this compound lend itself to further functionalization?
A4: The presence of two ketone functionalities allows for diverse reactions, including aldol condensations, additions of organometallic reagents, and formations of heterocycles. Researchers have explored its reactivity with carbon disulfide and alkylating agents, leading to 2-dialkylthio-methylene derivatives and cis-2,6-bis(dimethylthio-methylene) derivatives. [, ]
Q5: Have there been studies on modifying the symmetry of the this compound unit?
A5: Yes, research focusing on monofunctionalization and symmetry alteration of this compound has been conducted. These modifications allow for fine-tuning the reactivity and potential applications of the compound. [, ]
Q6: What are the potential applications of this compound and its derivatives?
A6: This compound serves as a crucial building block for synthesizing complex molecules with potential biological activities. One notable application is in the total synthesis of carboprostacyclin (2), a stable analogue of prostacyclin (PGI2), highlighting its potential in medicinal chemistry. [] Additionally, its use in synthesizing rigid biobased polycarbonates showcases its versatility in material science. []
Q7: Has this compound been explored in the synthesis of triquinacenes with pyramidalized C=C bonds?
A8: Research has focused on synthesizing 1-substituted this compound derivatives as potential precursors to triquinacenes with pyramidalized C=C bonds. This area of study highlights the potential of these compounds in advancing synthetic organic chemistry and material science. []
Q8: Are there any known applications of this compound in the field of non-benzenoid hydrocarbons?
A9: Research has demonstrated the use of tetrahydropentalene-2,5-(1H,3H)-dione, a tautomer of this compound, in synthesizing azuleno[2,1,8-ija]azulenes. These non-alternant non-benzenoid hydrocarbons exhibit unique optical and electronic properties, showcasing the compound's utility in developing novel materials. []
Q9: What is known about the stability of this compound under various conditions?
A9: While specific stability data wasn't detailed in the provided excerpts, it's crucial to consider the reactivity of its ketone groups. Storage conditions likely involve inert atmospheres and protection from moisture to prevent degradation.
Q10: How does the use of this compound impact the properties of the resulting polycarbonates?
A11: Incorporating this compound as a building block for polycarbonates resulted in rigid, fully amorphous materials exhibiting glass transitions up to Tg = 100 °C and thermal stability up to Td ~ 350 °C. These polycarbonates also demonstrated good mechanical flexibility, strength, and high transparency. []
Q11: Have there been any computational studies on this compound or its derivatives?
A12: While not extensively discussed in the provided research, computational techniques like density functional theory (DFT) calculations can be employed to investigate molecular geometries, electronic structures, and reactivities of these compounds. Such studies can provide valuable insights for optimizing synthetic strategies and understanding their properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


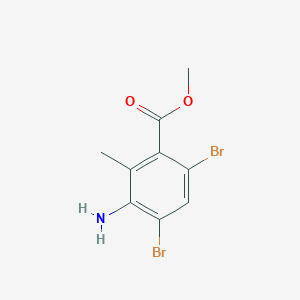
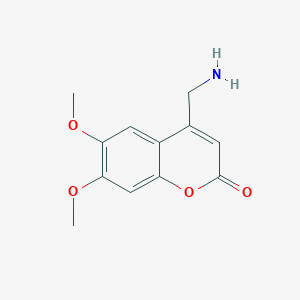
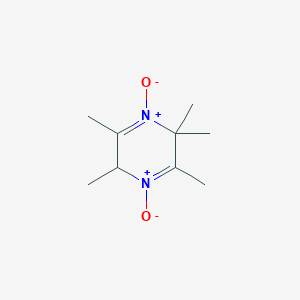
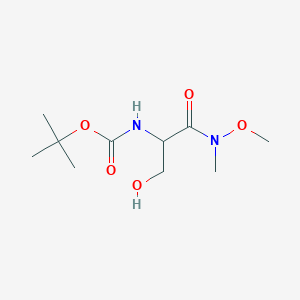
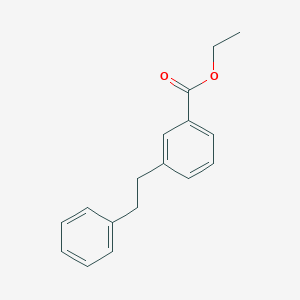

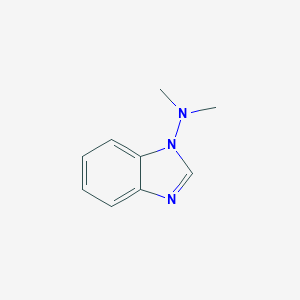
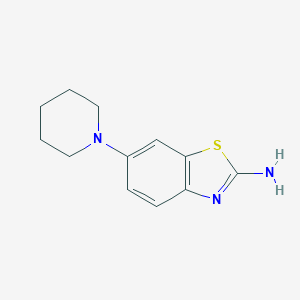
![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)
